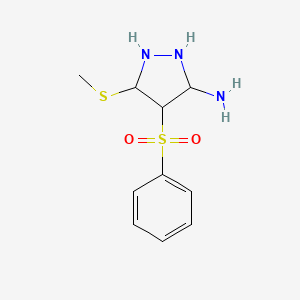![molecular formula C14H18N4OS2 B15121480 3-(3-Methylthiophen-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B15121480.png)
3-(3-Methylthiophen-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methylthiophen-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one is a complex organic compound that features a thiophene ring, a thiadiazole ring, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylthiophen-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting with a methyl-substituted thiophene precursor.
Formation of the Thiadiazole Ring: Using a cyclization reaction involving appropriate precursors.
Formation of the Piperazine Ring: Through a nucleophilic substitution reaction.
Coupling Reactions: To link the thiophene, thiadiazole, and piperazine rings together.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiophene and thiadiazole rings.
Reduction: Reduction reactions could target the carbonyl group in the propanone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be investigated for its potential as a bioactive molecule, possibly targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
作用機序
The mechanism of action of 3-(3-Methylthiophen-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it targets a receptor, it might mimic or block the natural ligand, altering the receptor’s activity.
類似化合物との比較
Similar Compounds
- 3-(2-Thienyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
- 3-(3-Methylthiophen-2-yl)-1-[4-(1,2,4-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
Uniqueness
The uniqueness of 3-(3-Methylthiophen-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one lies in its specific substitution pattern and the combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.
特性
分子式 |
C14H18N4OS2 |
|---|---|
分子量 |
322.5 g/mol |
IUPAC名 |
3-(3-methylthiophen-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C14H18N4OS2/c1-11-4-9-20-12(11)2-3-14(19)18-7-5-17(6-8-18)13-10-15-21-16-13/h4,9-10H,2-3,5-8H2,1H3 |
InChIキー |
FYHATIHHDHCFFT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1)CCC(=O)N2CCN(CC2)C3=NSN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(6-Methyl-2-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B15121410.png)
![5-chloro-N-methyl-N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15121417.png)
![N-ethyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B15121422.png)
![5,6-dimethyl-N-[(pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15121435.png)
![4-(6-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B15121441.png)
![2-[5-(Pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1,3-benzothiazole](/img/structure/B15121443.png)
![4-Methyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B15121446.png)
![4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B15121449.png)
![6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B15121450.png)
![N-{1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B15121459.png)
![4-bromo-1-({1-[(1,4-dioxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B15121472.png)
![2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine](/img/structure/B15121487.png)

![3-[(4-methoxyphenyl)methyl]-2-(propylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B15121507.png)
